9-(Naphtalène-2-yl)anthracène

Vue d'ensemble

Description

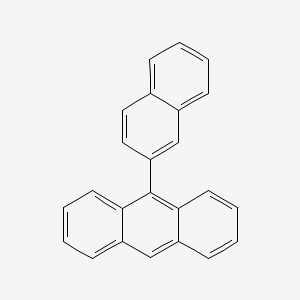

Anthracene,9-(2-naphthalenyl)-: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of an anthracene core substituted with a naphthalene group at the 9th position. This compound is known for its luminescent properties, emitting both fluorescent and phosphorescent light, making it valuable in various applications, particularly in organic light-emitting diodes (OLEDs) .

Applications De Recherche Scientifique

Chemistry: Anthracene,9-(2-naphthalenyl)- is widely used as a host material in the emissive layer of OLEDs. Its luminescent properties make it an excellent candidate for blue-emitting devices, contributing to the development of efficient and low roll-off deep-blue OLEDs .

Biology and Medicine: While its primary applications are in materials science, derivatives of Anthracene,9-(2-naphthalenyl)- are being explored for potential use as fluorescent probes and biomarkers due to their strong luminescence .

Industry: In addition to OLEDs, this compound is used in the production of organic electronic devices, including organic photovoltaics and organic field-effect transistors.

Mécanisme D'action

Target of Action

The primary target of 9-(Naphthalen-2-yl)anthracene is the emissive layer of organic light-emitting diodes (OLEDs) devices . It can also be used as a phosphorescent emitter in OLEDs when doped with appropriate metals such as iridium or platinum .

Mode of Action

9-(Naphthalen-2-yl)anthracene interacts with its targets by emitting both fluorescent and phosphorescent light . This compound exhibits a broad absorption spectrum and has good stability . It is fabricated using the Suzuki coupling reaction .

Biochemical Pathways

The compound affects the energy levels of the highest occupied molecular orbital and the lowest unoccupied molecular orbital that match the hole and electron transporting layers . This interaction influences the electroluminescence performances of the OLED devices .

Pharmacokinetics

It is known that the compound has good stability , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 9-(Naphthalen-2-yl)anthracene results in highly efficient and low roll-off deep-blue emission in OLEDs . For instance, an OLED based on this compound achieved a deep-blue emission centered at 460 nm with the Commission International de L’Eclairage coordinates of (0.1298, 0.1712), reaching a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m −2 .

Action Environment

The action, efficacy, and stability of 9-(Naphthalen-2-yl)anthracene can be influenced by environmental factors. For example, it is recommended to avoid high temperatures and open flames when storing and transporting this compound . Furthermore, the compound should be handled with care, ensuring good ventilation in the laboratory and avoiding inhalation or ingestion .

Analyse Biochimique

Biochemical Properties

9-(Naphthalen-2-yl)anthracene plays a role in various biochemical reactions, primarily due to its ability to interact with different biomolecules. It has been shown to interact with enzymes and proteins through non-covalent interactions such as π-π stacking and hydrophobic interactions . These interactions can influence the activity of enzymes and the stability of protein structures. For instance, 9-(Naphthalen-2-yl)anthracene can bind to the active sites of certain enzymes, potentially inhibiting or enhancing their catalytic activity.

Cellular Effects

The effects of 9-(Naphthalen-2-yl)anthracene on cellular processes are multifaceted. It can influence cell signaling pathways by interacting with membrane receptors and intracellular signaling molecules . This compound has been observed to affect gene expression by modulating transcription factors and other regulatory proteins. Additionally, 9-(Naphthalen-2-yl)anthracene can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, 9-(Naphthalen-2-yl)anthracene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound can also influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes. Furthermore, 9-(Naphthalen-2-yl)anthracene can modulate cell signaling pathways by binding to receptors and other signaling proteins, thereby affecting downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-(Naphthalen-2-yl)anthracene can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong light exposure. Long-term studies have shown that 9-(Naphthalen-2-yl)anthracene can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 9-(Naphthalen-2-yl)anthracene in animal models vary with different dosages. At low doses, it may have minimal or beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of 9-(Naphthalen-2-yl)anthracene can lead to cellular toxicity, including oxidative stress and apoptosis.

Metabolic Pathways

9-(Naphthalen-2-yl)anthracene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. This compound can also influence the production of reactive oxygen species (ROS) and other metabolic byproducts, impacting cellular redox balance and overall metabolic health.

Transport and Distribution

Within cells and tissues, 9-(Naphthalen-2-yl)anthracene is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are crucial for its biological effects, as they determine the concentration and availability of 9-(Naphthalen-2-yl)anthracene at target sites.

Subcellular Localization

The subcellular localization of 9-(Naphthalen-2-yl)anthracene is influenced by targeting signals and post-translational modifications . It can localize to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. The localization of 9-(Naphthalen-2-yl)anthracene can affect its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Anthracene,9-(2-naphthalenyl)- typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of Anthracene,9-(2-naphthalenyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Anthracene,9-(2-naphthalenyl)- can undergo oxidation reactions, leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives, altering its electronic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparaison Avec Des Composés Similaires

9,10-Diphenylanthracene: Another anthracene derivative known for its blue-emitting properties in OLEDs.

2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: A similar compound used as a blue emitter and hole-transporting material in organic electronic devices.

Uniqueness: Anthracene,9-(2-naphthalenyl)- stands out due to its balanced hole and electron transporting properties, making it highly efficient in OLED applications. Its ability to emit both fluorescent and phosphorescent light adds to its versatility and effectiveness in various luminescent applications .

Activité Biologique

Anthracene,9-(2-naphthalenyl)- , also known as 9-(Naphthalen-2-yl)anthracene, is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. This compound is characterized by its luminescent properties and interactions with various biomolecules, making it a subject of interest in both materials science and biological research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine.

Overview

Anthracene,9-(2-naphthalenyl)- is primarily recognized for its role in organic light-emitting diodes (OLEDs), where it serves as a host material in the emissive layer. Its unique structure allows for efficient light emission, but beyond its applications in electronics, it has been studied for its interactions with biological systems.

The biological activity of Anthracene,9-(2-naphthalenyl)- can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound interacts with cell membrane receptors and intracellular signaling pathways. It can modulate gene expression by influencing the activity of transcription factors and other signaling molecules.

- Enzyme Interaction : Anthracene derivatives can inhibit or activate various enzymes through non-covalent interactions such as π-π stacking and hydrophobic interactions. This may affect metabolic pathways and cellular processes.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress within cells, potentially influencing cell proliferation and apoptosis.

Anthracene,9-(2-naphthalenyl)- exhibits several notable biochemical properties:

- Stability : The compound is stable under normal laboratory conditions but should be stored away from high temperatures and open flames to maintain its integrity.

- Transport and Distribution : Within biological systems, it interacts with transporters and binding proteins that facilitate its distribution across cellular membranes.

- Subcellular Localization : The localization of this compound within cells is influenced by targeting signals and post-translational modifications.

Cellular Effects

The effects of Anthracene,9-(2-naphthalenyl)- on cellular processes are diverse:

- Cytotoxicity : Studies have shown that certain derivatives can exhibit cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis . For example, compounds derived from naphthalene have demonstrated significant anticancer activity against MDA-MB-231 breast cancer cells by inducing apoptosis at specific concentrations.

- Dosage Dependency : The biological effects vary significantly with dosage. Low concentrations may promote beneficial cellular functions, while higher concentrations can induce toxicity.

Research Findings

Recent studies have highlighted the potential applications of Anthracene derivatives in cancer therapy:

Case Study: Anticancer Activity

A study evaluated the anticancer properties of naphthalene-substituted triazole derivatives related to Anthracene. The findings indicated that specific compounds demonstrated remarkable cytotoxicity against breast cancer cell lines by inducing cell cycle arrest and apoptosis. Notably:

- Compound 6a exhibited significant inhibition of cell proliferation at low doses (1 μM), leading to a marked increase in cells undergoing apoptosis .

| Compound | IC50 (μM) | Mechanism of Action | Cell Line |

|---|---|---|---|

| 6a | 1 | Induces apoptosis | MDA-MB-231 |

| 8c | 2 | Cell cycle arrest | MDA-MB-231 |

Propriétés

IUPAC Name |

9-naphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-2-8-18-15-21(14-13-17(18)7-1)24-22-11-5-3-9-19(22)16-20-10-4-6-12-23(20)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDORGWIGJJZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295073 | |

| Record name | 9-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-72-8 | |

| Record name | NSC99510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.